molecular formula C16H11NO5 B1363411 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 160878-87-5

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1363411
CAS RN: 160878-87-5
M. Wt: 297.26 g/mol
InChI Key: LYYLAXSLLVRTCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride followed by cyclization to form the dioxoisoindoline ring. The subsequent carboxylation of the intermediate yields the desired product. Researchers have explored variations of this synthetic route, optimizing reaction conditions and yields .


Chemical Reactions Analysis

  • Oxidative Heck Reaction and Intramolecular C-H Amidation : Sequential reactions involving oxidative Heck coupling and intramolecular C-H amidation have been explored .

Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts around 204-206°C .
  • Spectroscopic Data : Its FTIR , 1H NMR , and 13C NMR spectra provide valuable information about functional groups and connectivity .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis and Characterization in Polymeric Materials : A study by Kamel et al. (2019) involved the synthesis of dicarboxylic acids, including derivatives of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, for use in new poly (ester-imide) materials. These materials demonstrated excellent solubility and thermal stability, indicating potential applications in advanced polymeric materials.

Antioxidant and Anticancer Activities

  • Antioxidant Activity and Anticancer Potential : Research by Tumosienė et al. (2020) highlighted the antioxidant properties of derivatives of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These derivatives showed significantly higher antioxidant activity than ascorbic acid and demonstrated potential anticancer effects against certain cancer cell lines, suggesting their applicability in medical research.

Chemical Structure and Properties

  • Study of Chemical Structure and Antibacterial Activities : A study by Pimenova et al. (2003) on derivatives of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid provided insights into their chemical structure and reactions. This research may contribute to understanding the compound's potential in developing new chemicals with specific properties.

Biological Activity

  • Evaluation as AChE Inhibitor : The compound's derivative was evaluated as an AChE inhibitor in Alzheimer’s disease research by Andrade-Jorge et al. (2018). This indicates its potential role in the development of treatments for neurodegenerative diseases.

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYLAXSLLVRTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148869
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

160878-87-5
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160878-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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